

# Unveiling the Link: Correlating MK-3168 Binding with Anandamide Elevation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | MK-3168 (12C) |           |
| Cat. No.:            | B1439945      | Get Quote |

A Comparative Guide for Neuroscientists and Drug Developers

The development of therapies targeting the endocannabinoid system holds significant promise for a range of neurological and psychiatric disorders. A key strategy involves the inhibition of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). Elevating anandamide levels through FAAH inhibition is a therapeutic goal, and the ability to quantify this effect in vivo is crucial for drug development. This guide provides a comparative analysis of the use of the positron emission tomography (PET) tracer, [11C]MK-3168, to measure FAAH occupancy and its correlation with changes in anandamide levels, supported by experimental data and protocols.

# Correlating FAAH Occupancy with Anandamide Levels: A Clinical Snapshot

A pivotal study investigating the FAAH inhibitor JNJ-42165279 in healthy volunteers provides a direct correlation between brain FAAH occupancy, as measured by [11C]MK-3168 PET imaging, and the subsequent increase in both plasma and cerebrospinal fluid (CSF) anandamide concentrations.[1] This study demonstrates the utility of MK-3168 as a biomarker for target engagement of FAAH inhibitors.



| FAAH Inhibitor<br>Dose (JNJ-<br>42165279) | Brain FAAH<br>Occupancy (%) | Fold Increase in<br>Plasma<br>Anandamide | Fold Increase in<br>CSF Anandamide |
|-------------------------------------------|-----------------------------|------------------------------------------|------------------------------------|
| 2.5 mg                                    | >50                         | Approx. 10-fold (at lowest dose)         | Significant Increase               |
| 5 mg                                      | Appreciable                 | Data not specified                       | Data not specified                 |
| ≥10 mg                                    | 96 - 98 (Saturation)        | Data not specified                       | Significant Increase               |

Table 1: Correlation of JNJ-42165279 dose with brain FAAH occupancy measured by [11C]MK-3168 PET and corresponding changes in anandamide levels. Data extracted from a clinical study in healthy volunteers.[1]

# Experimental Protocols [11C]MK-3168 PET Imaging Protocol for FAAH Occupancy

This protocol is based on methodologies employed in clinical trials assessing FAAH inhibitors. [1][2]

- Radiotracer Administration: A bolus injection of [11C]MK-3168 (typically 185 to 370 MBq) is administered intravenously.
- PET Scan Acquisition: Dynamic PET scans are acquired for 90-120 minutes post-injection.
- Arterial Blood Sampling: Continuous or discrete arterial blood samples are collected throughout the scan to measure the arterial input function, which is crucial for kinetic modeling.
- Metabolite Analysis: Plasma samples are analyzed to determine the fraction of unmetabolized parent radiotracer over time.
- Kinetic Modeling: Time-activity curves for different brain regions are generated. A two-tissue compartment model is often used to estimate the total distribution volume (VT) of [11C]MK-3168.



 FAAH Occupancy Calculation: FAAH occupancy is determined by comparing the VT in baseline scans (without FAAH inhibitor) to post-treatment scans using the following formula: Occupancy (%) = 100 × (VT\_baseline - VT\_postdrug) / VT\_baseline.

# Anandamide Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following is a representative protocol for the quantification of anandamide in biological matrices like plasma or CSF, synthesized from established methods.[3][4][5][6][7]

- Sample Preparation:
  - To 200 μL of plasma or CSF, add an internal standard (e.g., anandamide-d8).
  - Perform liquid-liquid extraction with a non-polar solvent such as toluene or a mixture of ethyl acetate and hexane.
  - Vortex and centrifuge the sample to separate the organic and agueous layers.
- Extraction and Concentration:
  - Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
  - Reconstitute the dried extract in a small volume of the mobile phase.
- LC-MS/MS Analysis:
  - Inject the reconstituted sample into an LC-MS/MS system.
  - Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution, typically using a mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
  - Mass Spectrometry Detection: Employ a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for anandamide and its internal standard.



- · Quantification:
  - Construct a calibration curve using known concentrations of anandamide standards.
  - Calculate the concentration of anandamide in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

### **Visualizing the Process and Pathway**





Click to download full resolution via product page

Caption: Anandamide signaling and FAAH inhibition pathway.





Click to download full resolution via product page

Caption: Experimental workflow for correlating FAAH occupancy with anandamide levels.



## **Comparison with Alternative FAAH PET Tracers**

While [11C]MK-3168 is a valuable tool, other PET tracers for FAAH have been developed, each with distinct characteristics.

| PET Tracer   | Туре                   | Key Characteristics                                                                                                                                                |
|--------------|------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| [11C]MK-3168 | Reversible Inhibitor   | High brain uptake and specific signal; suitable for quantifying FAAH availability and occupancy studies.[8][9]                                                     |
| [11C]CURB    | Irreversible Inhibitor | Measures FAAH activity rather than availability; has been used in human studies to map FAAH distribution.[10][11]                                                  |
| [18F]DOPP    | Irreversible Inhibitor | A fluorine-18 labeled tracer, offering the advantage of a longer half-life compared to carbon-11, which facilitates distribution to satellite imaging centers.[11] |

Table 2: Comparison of [11C]MK-3168 with alternative FAAH PET tracers.

The choice of tracer depends on the specific research question. For quantifying target engagement and guiding dose selection for reversible FAAH inhibitors, a reversible tracer like [11C]MK-3168 is highly suitable. Irreversible tracers may be more appropriate for measuring enzyme activity and have been used to study changes in FAAH levels in different conditions. [12]

#### Conclusion

The PET tracer [11C]MK-3168 serves as a powerful in vivo tool for quantifying FAAH in the human brain. Clinical data robustly demonstrates that the binding potential of MK-3168, and thus FAAH occupancy by an inhibitor, directly correlates with increases in the endogenous substrate, anandamide. This relationship is fundamental for the clinical development of FAAH



inhibitors, enabling researchers to confirm target engagement, optimize dosing, and understand the pharmacodynamic effects of these novel therapeutic agents. The detailed protocols and comparative data presented in this guide offer a valuable resource for scientists and drug developers working to advance therapies targeting the endocannabinoid system.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography—electrospray mass spectroscopy
   PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of MK-3168: A PET Tracer for Imaging Brain Fatty Acid Amide Hydrolase PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and preliminary PET imaging studies of a FAAH radiotracer ([11C]MPPO) based on  $\alpha$ -ketoheterocyclic scaffold PMC [pmc.ncbi.nlm.nih.gov]
- 11. PET Imaging of Fatty Acid Amide Hydrolase with [18F]DOPP in Nonhuman Primates -PMC [pmc.ncbi.nlm.nih.gov]



- 12. Fatty Acid Amide Hydrolase Binding in Brain of Cannabis Users: Imaging with the Novel Radiotracer [11C]CURB PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling the Link: Correlating MK-3168 Binding with Anandamide Elevation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1439945#correlating-mk-3168-binding-potential-with-changes-in-anandamide-levels]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com